Bisphenol A epoxy diacrylate

UV curing kinetics Photo-DSC Polymerization rate

Bisphenol A epoxy diacrylate (commonly designated as BAEA, BAGEDA, or Bis-EAR) is a difunctional, aromatic oligomeric diacrylate formed via the esterification of bisphenol A diglycidyl ether (BADGE) with acrylic acid. As a high molecular weight, aromatic epoxy acrylate, it is a cornerstone oligomer in UV/EB-curable formulations, delivering the intrinsic mechanical robustness and chemical resistance of an epoxy backbone, combined with the rapid, free-radical polymerization kinetics of terminal acrylate groups.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
Cat. No. B12844683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol A epoxy diacrylate
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C=COC=CC(=O)O
InChIInChI=1S/C21H20O6/c1-21(2,15-3-7-17(22)8-4-15)16-5-9-18(10-6-16)27-20(25)12-14-26-13-11-19(23)24/h3-14,22H,1-2H3,(H,23,24)/b13-11+,14-12+
InChIKeyAKQUQVOXTCUXDH-PHEQNACWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisphenol A Epoxy Diacrylate Procurement: Chemical Identity and Functional Baseline


Bisphenol A epoxy diacrylate (commonly designated as BAEA, BAGEDA, or Bis-EAR) is a difunctional, aromatic oligomeric diacrylate formed via the esterification of bisphenol A diglycidyl ether (BADGE) with acrylic acid [1]. As a high molecular weight, aromatic epoxy acrylate, it is a cornerstone oligomer in UV/EB-curable formulations, delivering the intrinsic mechanical robustness and chemical resistance of an epoxy backbone, combined with the rapid, free-radical polymerization kinetics of terminal acrylate groups [2]. This hybrid architecture is critical for applications requiring a balance of high crosslink density and thermal stability, from structural adhesives to high-performance 3D printing resins [3].

Technical Barriers to Substituting Bisphenol A Epoxy Diacrylate with Other In-Class Oligomers


The substitution of bisphenol A epoxy diacrylate with other acrylate oligomers (e.g., aliphatic epoxy acrylates, urethane acrylates, or lower molecular weight monomers) is not a straightforward, drop-in replacement due to the compound's unique combination of high aromatic content, difunctionality, and molecular architecture. As the evidence below demonstrates, even chemically similar analogs (like aliphatic epoxy diacrylates) exhibit fundamentally different curing kinetics and thermal stability thresholds [1]. Furthermore, formulations designed for low polymerization shrinkage or high mechanical integrity in adhesive applications rely on the specific molar volume and crosslinking behavior of the bisphenol A epoxy backbone [2]. Substitution with a polyester or urethane acrylate, without extensive reformulation, typically results in measurable trade-offs in tensile strength, fatigue resistance, or moisture sensitivity [3].

Quantitative Differentiation of Bisphenol A Epoxy Diacrylate vs. Comparator Oligomers and Monomers


UV-Curing Reactivity and Conversion Efficiency: BAGEDA vs. Aliphatic BDGEDA

The aromatic bisphenol A epoxy diacrylate (BAGEDA) demonstrates a fundamentally different curing trajectory under UV irradiation compared to its aliphatic analog (BDGEDA). While the maximum reaction rate for BAGEDA increases continuously with curing temperature, the rate for BDGEDA peaks at 60°C and subsequently declines due to premature vitrification. This divergence is critical for process control in applications requiring high-temperature or post-exposure curing uniformity [1].

UV curing kinetics Photo-DSC Polymerization rate

Polymerization Shrinkage: Bisphenol A Epoxy Diacrylate (Bis-EAR) vs. Bis-GMA in Dental Formulations

In dental restorative composites, polymerization shrinkage is a primary cause of microleakage and secondary caries. Bisphenol A epoxy diacrylate (Bis-EAR) is identified as a preferred alternative to the industry standard Bis-GMA due to its inherently larger molecular volume, which translates to lower volumetric shrinkage during polymerization. This differentiation is critical for achieving low-shrinkage, high-strength restorative formulations [1].

Dental restorative materials Volumetric shrinkage Low-shrinkage monomers

Tensile Strength and Fatigue Resistance: Bisphenol-A Epoxy Adhesive vs. Generic Acrylic Adhesive

In a direct comparison of neat adhesive properties for structural bonding applications, a bisphenol-A epoxy type adhesive demonstrated superior tensile strength and mechanical fatigue resistance compared to a generic acrylic adhesive. This performance gap is attributed to the dense crosslinked network derived from the aromatic epoxy backbone, which provides higher cohesive strength and resistance to cyclic loading [1].

Structural adhesives Mechanical fatigue Lap shear strength

Thermal Stability and Flammability: Standard BAEA vs. Phosphorus-Modified BAEA (DAPP)

While standard bisphenol A epoxy diacrylate (BAEA) offers good thermal stability, its inherent flammability can be a limiting factor. A direct comparative study blending BAEA with a novel phosphorus-containing flame retardant (DAPP) demonstrates that standard BAEA has a limiting oxygen index (LOI) below the saturation point achieved by the modified system. The heat release rate (HRR) for the optimized BAEA/DAPP blend (156.43 kW/m²) represents a benchmark for evaluating the fire performance improvement over unmodified BAEA [1].

Flame retardant UV-curable coatings Cone calorimetry

Photopolymerization Kinetics: Unmodified EPA vs. Functionally Modified EPA Derivatives

The photopolymerization rate of unmodified bisphenol-A epoxy diacrylate (EPA) is significantly higher than that of its chemically modified derivatives. The introduction of urethane, amide, or carboxylic acid groups into the EPA backbone restricts the mobility of reacting species, thereby reducing the overall rate of polymerization and associated kinetic constants [1].

Photopolymerization Kinetic constants Chain mobility

3D Printing Resin Performance: Bisphenol A Epoxy Diacrylate (BAEA) Formulation Optimization

In the development of low-viscosity, high-strength SLA resins, a formulation based on bisphenol A epoxy diacrylate (BAEA) achieved a specific balance of processability and mechanical integrity. The optimized composition yielded a viscosity suitable for recoating (239.53 mPa·s), a low volumetric shrinkage (4.36%), and a tensile strength (43.19 MPa) that enables the production of dimensionally accurate 3D printed parts [1].

Stereolithography (SLA) 3D printing resin Viscosity optimization

Validated Application Scenarios for Bisphenol A Epoxy Diacrylate Based on Comparative Performance


Low-Shrinkage Dental Restorative Composites

As evidenced in dental composite patents, bisphenol A epoxy diacrylate (Bis-EAR) is specifically selected to replace Bis-GMA in resin matrices where minimizing polymerization shrinkage is paramount. The larger molecular volume of the Bis-EAR oligomer directly contributes to achieving volumetric shrinkage as low as 1.81%, a key performance indicator for reducing microleakage and improving restoration longevity [1].

High-Fatigue-Resistance Structural Adhesives

In applications such as wind turbine blade bonding or automotive composite assembly, where cyclic loading leads to mechanical fatigue, the use of bisphenol-A epoxy-based adhesives is quantitatively supported over acrylic alternatives. Direct comparative testing confirms that bisphenol-A epoxy adhesives exhibit superior mechanical fatigue resistance and tensile strength, providing a longer service life under dynamic stress [2].

High-Precision Stereolithography (SLA) 3D Printing Resins

For SLA 3D printing resins requiring low viscosity for recoating and high green strength for handling, an optimized BAEA-based formulation delivers a defined balance: 239.53 mPa·s viscosity enabling smooth layer formation, with 43.19 MPa tensile strength and 4.36% volumetric shrinkage in the cured part, ensuring high dimensional accuracy and robust mechanical properties for functional prototypes [3].

Flame-Retardant UV-Curable Coatings

When designing UV-curable coatings that must meet fire safety standards (e.g., UL 94 V-0 or specific LOI thresholds), the baseline flammability of neat BAEA requires modification. The quantitative benchmark of a 30 mol% phosphorus additive (DAPP) reaching an LOI of 26 and a PHRR of 156.43 kW/m² serves as a formulation roadmap for achieving acceptable flame retardancy while maintaining the inherent cure speed and film properties of BAEA [4].

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